Product packaging for 2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol(Cat. No.:)

2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol

Cat. No.: B13082261
M. Wt: 214.26 g/mol
InChI Key: OOMMAFPHXCSKDI-UHFFFAOYSA-N
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Description

Historical and Contemporary Context of Biphenyl (B1667301) Derivatives in Chemical Research

The chemistry of biphenyl derivatives has a rich history dating back over 150 years. nih.gov Early methods for synthesizing the crucial C(sp²)-C(sp²) bond between the two aryl rings included the Wurtz-Fittig reaction and the Ullmann reaction, first reported in 1901, which utilized copper-catalyzed coupling of aryl halides. nih.gov Initially, biphenyl itself was isolated from natural sources like coal tar and crude oil. nih.govontosight.ai In the 20th century, certain classes of biphenyls, such as polychlorinated biphenyls (PCBs), were widely produced for industrial applications like dielectric fluids and heat transfer agents, though their environmental persistence later became a significant concern. arabjchem.orglscollege.ac.in

Contemporary research has shifted towards the synthesis of highly functionalized biphenyls for specialized, high-value applications. Modern cross-coupling reactions, most notably the Suzuki-Miyaura reaction, have become standard methods for their preparation. lscollege.ac.in Today, the biphenyl motif is recognized as a "privileged scaffold" in medicinal chemistry due to its structural role in a wide range of pharmacologically active compounds. arabjchem.orgmdpi.com Biphenyl derivatives are integral to the development of liquid crystals, fluorescent layers in organic light-emitting diodes (OLEDs), and advanced polymers. nih.govarabjchem.org

Table 1: Key Milestones in Biphenyl Chemistry
EraKey DevelopmentSignificance
19th CenturyWurtz-Fittig ReactionEarly method for C-C bond formation between aryl halides. nih.gov
Early 20th CenturyUllmann Reaction (1901)Established copper-catalyzed homocoupling for biphenyl synthesis. nih.govarabjchem.org
Mid 20th CenturyIndustrial Production of PCBsWidespread use as coolants and insulators, highlighting industrial utility. lscollege.ac.in
Late 20th CenturySuzuki-Miyaura Cross-CouplingRevolutionized the synthesis of substituted biphenyls with high efficiency. lscollege.ac.in
21st CenturyPrivileged Scaffold in Drug DiscoveryBiphenyl core used extensively in designing therapeutics for a range of protein targets. mdpi.comroyalsocietypublishing.org
ContemporaryAdvanced Materials (OLEDs, Liquid Crystals)Application in modern electronics and display technology. nih.govmdpi.com

Structural Significance of Methoxy (B1213986), Methyl, and Hydroxyl Functionalization on Biphenyl Scaffolds

The chemical and physical properties of a biphenyl compound are heavily influenced by the nature and position of its functional groups. For 2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol, the interplay between the methoxy, methyl, and hydroxyl groups is critical.

Methoxy Group (-OCH₃): The methoxy group is a strong electron-donating group through resonance and moderately electron-withdrawing through induction. This electronic influence can affect the reactivity of the aromatic ring in subsequent chemical transformations. researchgate.net In medicinal chemistry, the methoxy group can enhance a ligand's binding to target proteins and improve its pharmacokinetic properties. researchgate.net Its presence can also lower the ionization energy of the molecule and influence thermal properties. royalsocietypublishing.org Furthermore, when placed at an ortho position relative to the biphenyl linkage, the steric bulk of the methoxy group can restrict rotation around the C-C single bond, potentially leading to a form of stereoisomerism known as atropisomerism. acs.org

Hydroxyl Group (-OH): The hydroxyl group is a potent, electron-donating functional group that significantly impacts a biphenyl's properties. It can act as both a hydrogen bond donor and acceptor, which strongly influences physical characteristics like melting point, boiling point, and solubility. researchgate.netjournalofbabylon.com The phenolic nature of the hydroxyl group provides a site for acid-base chemistry and makes the compound a target for antioxidant studies. mdpi.com In synthetic chemistry, the hydroxyl group can serve as a directing group, guiding the regioselective introduction of new substituents onto the aromatic ring through reactions like C-H bond hydroxylation. researchgate.net

Table 2: Influence of Functional Groups on Biphenyl Scaffolds
Functional GroupElectronic EffectSteric EffectKey Physicochemical Impact
Methoxy (-OCH₃)Strongly electron-donating (resonance), weakly withdrawing (induction). researchgate.netModerate; can restrict rotation (atropisomerism) at ortho position. acs.orgModulates solubility, thermal stability, and target binding affinity. researchgate.netroyalsocietypublishing.org
Methyl (-CH₃)Weakly electron-donating (induction, hyperconjugation). stackexchange.comSignificant; influences dihedral angle and molecular conformation. researchgate.netAffects crystal packing, melting point, and solubility. researchgate.net
Hydroxyl (-OH)Strongly electron-donating (resonance). journalofbabylon.comSmall, but participates in directional hydrogen bonding.Confers hydrogen bonding capability, antioxidant properties, and serves as a synthetic handle. mdpi.comresearchgate.net

Overview of Academic Research Trajectories for Hydroxylated Biphenyl Analogues

Academic research into hydroxylated biphenyls, a class that includes this compound, follows several distinct trajectories. A primary area of focus is their biological activity and environmental significance. Many hydroxylated polychlorinated biphenyls (OH-PCBs) have been identified as metabolites of PCBs in environmental and biological samples, prompting extensive studies into their potential toxicity and role as endocrine disruptors. researchgate.netnih.gov

Another significant research avenue is the exploration of their antioxidant properties. mdpi.comresearchgate.net The phenolic hydroxyl group can effectively scavenge free radicals, making these compounds interesting candidates for studies related to mitigating oxidative stress. Researchers often synthesize libraries of hydroxylated biphenyls to establish structure-activity relationships, correlating substitution patterns with antioxidant efficacy. researchgate.net

From a synthetic chemistry perspective, the development of novel and efficient methods for producing hydroxylated biphenyls is a continuing goal. Modern catalysis has enabled regioselective C-H functionalization, allowing for the direct introduction of hydroxyl groups onto the biphenyl scaffold, which is often more atom-economical than classical multi-step syntheses. researchgate.net These advanced synthetic methods facilitate access to a wider range of analogues for further study. The high affinity and specificity of hydroxylated biphenyls for various protein targets also make them valuable subjects for computational modeling and the design of new therapeutic agents. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O2 B13082261 2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

3-methoxy-2-methyl-4-phenylphenol

InChI

InChI=1S/C14H14O2/c1-10-13(15)9-8-12(14(10)16-2)11-6-4-3-5-7-11/h3-9,15H,1-2H3

InChI Key

OOMMAFPHXCSKDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)C2=CC=CC=C2)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Innovative Strategies for the Construction of the Biphenyl (B1667301) Core

The creation of the carbon-carbon bond between two aromatic rings is a challenging transformation that has been addressed through a variety of powerful chemical reactions. These methods offer chemists precise control over the structure and properties of the resulting biphenyl compounds.

Transition metal catalysis, particularly using palladium and nickel, has revolutionized the synthesis of biaryl compounds. chem-station.comuliege.be These reactions are prized for their high efficiency, functional group tolerance, and broad substrate scope, making them indispensable tools for organic synthesis. nih.govmdpi.com The general mechanism involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle. chem-station.comkochi-tech.ac.jp

The Suzuki-Miyaura coupling is one of the most widely used methods for forming aryl-aryl bonds due to its mild reaction conditions, the commercial availability and stability of boronic acid reagents, and its compatibility with a wide range of functional groups. nih.govmdpi.com The reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an arylboronic acid or its ester derivative in the presence of a base. kochi-tech.ac.jpresearchgate.net

For the synthesis of 2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol, a plausible Suzuki-Miyaura approach would involve the coupling of a protected 4-halo-2-methoxy-3-methylphenol with phenylboronic acid. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and purity. uliege.be

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExamplesPurpose/Function
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Facilitates the catalytic cycle for C-C bond formation.
Ligand Triphenylphosphine (PPh₃), SPhos, dppfStabilizes the palladium center and influences reactivity and selectivity.
Base K₂CO₃, K₃PO₄, NaHCO₃, Cs₂CO₃Activates the organoboron species and neutralizes the acid produced.
Solvent Toluene, Dioxane, THF, DMF, Water/Organic MixturesSolubilizes reactants and influences reaction rate and temperature.
Aryl Halide Aryl-I, Aryl-Br, Aryl-Cl, Aryl-OTfOne of the two aryl components to be coupled.
Boron Reagent Aryl-B(OH)₂, Aryl-B(OR)₂The second aryl component, activated by the base.

This table presents a generalized overview of common reagents and conditions for the Suzuki-Miyaura coupling reaction.

First reported in 1972, the Kumada coupling is a powerful method for C-C bond formation that utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium complexes. chem-station.comwikipedia.orgorganic-chemistry.org This method is particularly advantageous for its use of readily available Grignard reagents and often less expensive nickel catalysts. chem-station.comorganic-chemistry.org

A potential Kumada coupling route to this compound could involve the reaction of phenylmagnesium bromide with a suitably protected 4-halo-2-methoxy-3-methylphenol. However, a significant limitation of the Kumada coupling is the high reactivity of Grignard reagents, which restricts the presence of sensitive functional groups (like the hydroxyl group in this case) in the substrates. organic-chemistry.orgacs.org Therefore, protecting group strategies are often necessary.

Recent advancements have focused on developing catalysts with improved functional group tolerance and expanding the scope to include less reactive electrophiles like aryl chlorides and tosylates. acs.orgacs.org

Table 2: Catalysts and Conditions in Kumada Coupling

ComponentExamplesKey Features
Catalyst NiCl₂(dppe), NiCl₂(dppp), Pd(PPh₃)₄Nickel catalysts are common and cost-effective; Palladium offers different selectivity. wikipedia.org
Organic Halide Aryl-I, Aryl-Br, Aryl-Cl, Aryl-OTsReacts with the Grignard reagent. wikipedia.org
Grignard Reagent Aryl-MgBr, Aryl-MgClHighly reactive organometallic nucleophile.
Solvent THF, Diethyl etherAnhydrous conditions are essential due to the reactivity of Grignard reagents.

This table summarizes typical components used in the Kumada coupling reaction.

The Heck reaction, or Mizoroki-Heck reaction, traditionally involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. taylorandfrancis.comwikipedia.orgmdpi.com While its primary application is not the direct synthesis of biphenyls, it can be a relevant tool in multi-step syntheses. For instance, a Heck reaction could be used to synthesize a stilbene (B7821643) derivative, which could then be further transformed into a biphenyl structure. Biphenyls can also sometimes be observed as side products in Heck reactions, particularly under certain conditions. nih.gov

The reaction mechanism involves the oxidative addition of palladium to the aryl halide, followed by alkene insertion and β-hydride elimination. wikipedia.orgmdpi.com The versatility of the Heck reaction has been expanded through the development of phosphine-free catalyst systems and the use of ionic liquids. wikipedia.orgorganic-chemistry.org

For complex biphenyls that possess axial chirality (atropisomerism) due to hindered rotation around the aryl-aryl bond, stereoselective synthesis is crucial. Asymmetric Suzuki-Miyaura coupling has emerged as a powerful method to control the stereochemistry of these molecules, yielding enantioenriched products. acs.orgnih.gov

This is achieved by employing chiral ligands that coordinate to the metal catalyst, creating a chiral environment that favors the formation of one enantiomer over the other. beilstein-journals.org The choice of ligand is paramount and can even lead to an inversion of configuration depending on its structure. beilstein-journals.org The development of ligands that can induce high levels of enantioselectivity is an active area of research. nih.govbeilstein-journals.org

Table 3: Chiral Ligands in Asymmetric Suzuki-Miyaura Coupling for Biaryl Synthesis

LigandCatalyst SystemSubstratesEnantiomeric Excess (ee)
Chiral Monophosphine Ligands Pd₂(dba)₃3-methyl-2-bromophenylamides and 1-naphthaleneboronic acidsUp to 88% ee beilstein-journals.org
(Z)-β-enamido triflates Pd(PPh₃)₄(Z)-β-enamido triflates and arylboronic acidsSelective formation with retention of configuration beilstein-journals.org
(Z)-β-enamido triflates Pd(dppf)Cl₂(Z)-β-enamido triflates and arylboronic acidsPreferential formation with inversion of configuration beilstein-journals.org
sSPhos Not specifiedBromo-substituted phenols and aryl boronate estersUp to 97% ee for C₂-symmetric products acs.org

This table highlights examples of chiral ligands and their effectiveness in controlling stereoselectivity in the synthesis of axially chiral biaryls.

While transition metal catalysis is dominant, concerns about metal contamination in final products (especially pharmaceuticals) and environmental impact have spurred the development of metal-free synthetic routes. rsc.org These methods provide "greener" alternatives for constructing the biphenyl core. acs.org

One such strategy involves radical coupling pathways, which can be initiated under mild catalytic conditions. rsc.org For example, a novel metal-free catalytic strategy has been developed for coupling lignin-derived phenols to produce biphenyl dimers. rsc.org Another approach is the use of multicomponent reactions that construct the second aryl ring through a sequence of reactions like Knoevenagel condensation, Diels-Alder cycloaddition, and subsequent aromatization, all without a metal catalyst. acs.org These innovative routes avoid the use of catalysts and organic solvents, simplifying purification and reducing environmental impact. acs.org

Directed C-H Activation Strategies for Aromatic Functionalization

Direct C–H bond functionalization has emerged as a powerful, atom-economical strategy for modifying complex aromatic structures, bypassing the need for pre-functionalized starting materials. researchgate.netyoutube.com In the context of the biphenyl skeleton, directing groups can be exploited to achieve high regioselectivity.

Recent studies have demonstrated that a nitrile group can effectively direct meta-C–H olefination, acetoxylation, and iodination of biaryl compounds. nih.govnih.gov This is achieved through a palladium-catalyzed process where a substituted 2-pyridone ligand assists in the cleavage of the meta-C–H bond. nih.govnih.gov Density Functional Theory (DFT) computational studies suggest that a ligand-containing Pd-Ag heterodimeric transition state is responsible for this remote meta-selectivity. nih.govnih.gov For a molecule like this compound, introducing a nitrile group could enable selective functionalization at positions that are typically difficult to access.

Furthermore, robust catalytic systems have been developed for the para-C–H arylation of arenes, which is particularly valuable for creating "flatland" biphenyls associated with high bioactivity. nih.gov While many protocols for C-H arylation focus on the ortho-position, guided by coordinating groups, strategies for selective para-arylation expand the toolkit for molecular editing. nih.govjst.go.jpnih.gov The existing hydroxyl and methoxy (B1213986) groups on the this compound scaffold could potentially be leveraged to direct such transformations, although competition between the two rings and various positions would need to be carefully controlled.

Table 1: Examples of Directed C-H Activation on Biphenyl Systems
Directing GroupPosition SelectivityTransformationCatalytic SystemReference
NitrilemetaOlefination, Acetoxylation, IodinationPalladium with 2-pyridone ligands nih.govnih.gov
HydroxylorthoArylationPalladium with tricyclohexylphosphine jst.go.jpnih.gov
TriflamideparaArylationPalladium/Norbornene nih.gov

Multi-Component Reactions and Cascade Processes for Complex Biphenyls

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, offer a highly efficient route to complex molecules, maximizing atom economy and procedural simplicity. rsc.orgorganic-chemistry.orgnih.gov Similarly, cascade reactions, involving a sequence of intramolecular transformations, can rapidly build molecular complexity from simple precursors.

One innovative cascade approach to biaryl synthesis involves aryne intermediates. acs.orgnih.gov A recently developed transition-metal-free method utilizes a functionalized Kobayashi aryne precursor. The process begins with the nucleophilic addition of a secondary amine to the aryne, which then triggers a Smiles–Truce rearrangement of an adjacent sulfonate group, resulting in the formation of a new aryl C–C bond and yielding hindered biaryl aminophenols. acs.orgnih.gov This strategy could be adapted to construct highly substituted derivatives of this compound.

Visible-light-promoted cascade reactions also provide a modern approach. For instance, a cascade cyclization of 3-ethynyl-[1,1′-biphenyl]-2-carbonitriles with unsaturated α-bromocarbonyls has been described. acs.org This reaction forms three new rings and multiple C-C and C-N bonds in a single step through a sequence of radical additions and cyclizations, highlighting the power of cascade processes in building complex polycyclic aromatic systems based on a biphenyl core. acs.org

Selective Functional Group Interconversions and Derivatization

Hydroxylation and Etherification Strategies on the Biphenyl Skeleton

The introduction of additional hydroxyl groups onto the biphenyl skeleton can significantly alter its properties. Hydroxylation can be achieved through various methods, including enzymatic and chemical oxidation. Studies on the radiolytic oxidation of biphenyl have shown that hydroxyl radicals attack the ortho, meta, and para positions, with a preference for the ortho and para sites due to the directing effect of the phenyl substituent. acs.org Enzymatic hydroxylation using liver microsomal preparations also shows regioselectivity, with different species producing varying ratios of 2-hydroxybiphenyl and 4-hydroxybiphenyl. nih.govportlandpress.com These methods could potentially be applied to introduce a second hydroxyl group onto the unsubstituted phenyl ring of this compound.

Once hydroxylated, etherification is a common derivatization reaction. Standard Williamson ether synthesis or Mitsunobu reactions can be employed to convert the phenolic hydroxyl groups into ethers, allowing for the introduction of a wide variety of alkyl or aryl substituents.

Alkylation and Arylation Reactions on the Biphenyl System

Alkylation and arylation are fundamental transformations for extending the carbon framework of biphenyls. The Friedel-Crafts reaction is a classic method for alkylating aromatic rings. rsc.orglibretexts.org Biphenyl can be alkylated with alkenes or haloalkanes in the presence of a Lewis acid or solid acid catalyst. ijcce.ac.irresearchgate.netresearchgate.net The reaction conditions, such as temperature, catalyst, and reactant ratios, can be tuned to control the degree of alkylation and the selectivity for mono- versus poly-alkylated products. ijcce.ac.ir

Modern cross-coupling reactions are the cornerstone of biaryl synthesis and functionalization. Palladium-catalyzed reactions, in particular, offer versatile and selective methods for C-H arylation. For instance, the hydroxyl group of [1,1′-biphenyl]-2-ols can direct the palladium-catalyzed C-H arylation at the ortho-position with a broad scope of chloroarenes, providing a direct route to ortho-teraryl structures. jst.go.jpnih.gov This strategy is directly applicable to the derivatization of this compound, where the existing hydroxyl group could direct arylation onto the adjacent unsubstituted position of the same ring.

Table 2: Selected Arylation and Alkylation Methods for Biphenyls
Reaction TypeReagentsCatalyst/ConditionsKey FeatureReference
Friedel-Crafts AlkylationBiphenyl, 1-octene((Al+C3H7Cl)+C2H4)Shape-selective alkylation ijcce.ac.ir
Friedel-Crafts AlkylationBiphenyl, propyleneZeolites (e.g., HY, Beta)Varying activity and selectivity based on zeolite structure researchgate.net
Directed C-H Arylation[1,1′-Biphenyl]-2-ol, ChloroarenesPd(OAc)₂, PCy₃, Cs₂CO₃Hydroxy-group directed ortho-arylation jst.go.jpnih.gov
Directed C-H ArylationAniline derivatives, Aryl halidesPalladiumFree-amine directed C-H arylation researchgate.net

Chemo- and Regioselective Modification of Aromatic Rings

Achieving chemo- and regioselectivity is crucial when modifying a molecule with multiple reactive sites like this compound. The two aromatic rings have different electronic properties due to their substituents. The ring bearing the electron-donating hydroxyl and methoxy groups is more activated towards electrophilic aromatic substitution compared to the unsubstituted phenyl ring.

Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to occur preferentially on the substituted ring. The precise position of substitution would be governed by the combined directing effects of the -OH, -OCH₃, and -CH₃ groups. Conversely, C-H activation strategies can provide alternative selectivity. As mentioned, a directing group can override the inherent electronic biases of the rings. For example, palladium-catalyzed C-H arylation directed by the hydroxyl group would selectively functionalize the C5 position. jst.go.jp This allows for the targeted modification of specific positions that would be inaccessible through classical electrophilic substitution.

Asymmetric Synthesis and Atropisomerism in Substituted Biphenyls

Biphenyls with bulky substituents at the ortho positions of the pivotal C-C single bond can exhibit restricted rotation, leading to a form of axial chirality known as atropisomerism. unacademy.compharmaguideline.com Such molecules exist as stable, non-interconverting enantiomers called atropisomers. unacademy.compharmaguideline.com For a biphenyl to be chiral, the substitution pattern must be asymmetric, meaning the ortho substituents on both rings are distinct. pearson.com Given the 2-methoxy and 3-methyl substitution pattern, this compound itself is not atropisomeric. However, introducing a bulky substituent at the 2' or 6' position of the second ring could create a sterically hindered structure capable of exhibiting atropisomerism.

The asymmetric synthesis of axially chiral biaryls is a significant area of research, often relying on catalytic enantioselective cross-coupling reactions. The Suzuki-Miyaura coupling, for example, can be rendered asymmetric by using a chiral catalyst system. Chiral-bridged biphenyl monophosphine ligands have been developed that show excellent reactivity and enantioselectivity in the synthesis of biaryls with sterically demanding groups at the ortho-position. beilstein-journals.org

Another powerful strategy is desymmetrization using a chiral auxiliary. For instance, 2,2',6,6'-tetrahydroxybiphenyl can be desymmetrized by sequential etherification with a chiral diol, like 1,4-di-O-benzyl-L-threitol, under Mitsunobu conditions. acs.org This establishes a specific axial chirality, and the resulting intermediate can be further functionalized before the chiral auxiliary is removed. acs.org Such strategies could be envisioned for creating atropisomeric derivatives of this compound.

Design and Application of Axially Chiral Biphenyl Ligands and Catalysts in Asymmetric Synthesis

The development of efficient and practical chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. nih.govnih.gov Axially chiral biphenyls are a privileged scaffold in this field, valued for their rigid and well-defined chiral environment which can effectively induce stereoselectivity in chemical reactions. rsc.orgmdpi.com The design of these ligands hinges on the principle of atropisomerism, where restricted rotation around the C-C single bond connecting the two aryl rings gives rise to stable, non-interconvertible enantiomers. researchgate.net This rotational barrier is typically enforced by the presence of bulky substituents at the ortho-positions (2, 2', 6, and 6') of the biphenyl core. researchgate.net

The versatility of the biphenyl framework allows for systematic modification to fine-tune the catalyst's properties for specific applications. nih.govnih.gov The design strategy often involves several key considerations:

Variation of 2,2'-Substituent Groups: Altering the functional groups at the 2 and 2' positions can generate different classes of ligands and catalysts, such as diols, phosphines, or phosphoramidites. nih.govnih.gov

Adjustment of 3,3', 5,5'-Substituents: Modifying the groups at these positions adjusts the steric and electronic properties of the catalyst, which can dramatically influence the reactivity of substrates and the enantioselectivity of the products. nih.govnih.govchemrxiv.org

Modification of 6,6'-Substituents: Changes to the bulky groups at these positions directly impact the dihedral angle between the two phenyl rings, further refining the chiral pocket of the catalyst. chemrxiv.org

These design principles have led to the creation of a diverse library of biphenyl-based ligands and catalysts. For instance, axially chiral [1,1'-biphenyl]-2,2'-diols (BIPOLs) and their derivatives, such as phosphoramidites and chiral phosphoric acids, have been successfully applied in a range of asymmetric transformations. nih.govnih.govresearchgate.net These include asymmetric additions of organozinc reagents or alkynes to aldehydes, and palladium-catalyzed asymmetric cycloadditions. nih.govnih.gov The success of these catalysts lies in their tunability; slight variations in the ligand structure can lead to significant improvements in yield and enantioselectivity for a given reaction. chemrxiv.org

Below is a table summarizing representative applications of axially chiral biphenyl catalysts.

Catalyst/Ligand TypeReaction TypeExample ApplicationKey Feature
Co/SPDO (spirocyclic pyrrolidine (B122466) oxazoline) Aerobic Oxidative CouplingAtroposelective synthesis of bridged terphenyls from phenols. nih.govUtilizes an earth-abundant cobalt catalyst for environmentally benign synthesis. nih.gov
Palladium-Phosphoramidite Complex Asymmetric CycloadditionsNot specified in detail. nih.govnih.govModular design allows for fine-tuning of steric and electronic properties. nih.govnih.gov
Chiral Phosphoric Acids (CPA) [4+3] CyclizationAsymmetric synthesis of 1,1'-spirobiindane-7,7'-diol (SPINOL) derivatives. nih.govnih.govActs as a powerful organocatalyst, often derived from BINOL or SPINOL scaffolds. nih.gov
Axially Chiral [1,1'-biphenyl]-2,2'-diol Ligands Addition to AldehydesAsymmetric addition of diethylzinc (B1219324) or alkynes to aldehydes. nih.govnih.govThe biphenyl backbone provides a rigid chiral environment for the reaction. nih.govnih.gov

Stereochemical Control in the Formation of this compound and Related Chirality

Stereochemical control is the deliberate and predictable manipulation of the spatial arrangement of atoms during a chemical reaction. rijournals.com In the context of this compound and related compounds, control is focused on establishing the axial chirality of the biphenyl backbone. The stable chirality of these molecules, known as atropisomerism, arises from hindered rotation around the single bond connecting the two phenyl rings. researchgate.net For this chirality to be expressed and maintained, a structural rule generally applies: the presence of at least three ortho-substituents at the 2-, 6-, and 2'-positions is necessary to create a sufficient rotational barrier and prevent racemization under ambient conditions. researchgate.net

Several advanced strategies have been developed to achieve high levels of stereochemical control in the synthesis of axially chiral biaryls. rsc.org These methods can be broadly categorized as follows:

Atroposelective Cross-Coupling Reactions: This is a direct and efficient approach where the chiral axis is constructed from two pre-formed fragments using a chiral catalyst. researchgate.net Asymmetric transition-metal-catalyzed cross-couplings, particularly the Suzuki-Miyaura reaction, are widely recognized as among the most practical methods for this purpose. rsc.orgresearchgate.net A chiral ligand, often an axially chiral phosphine (B1218219), coordinates to the metal center (e.g., palladium) and directs the coupling of an aryl halide with an arylboronic acid to favor the formation of one atropisomer over the other. researchgate.net

Stereoselective Transformations of Prochiral or Racemic Biaryls: An alternative strategy involves starting with a prochiral biphenyl that lacks chirality but can be converted into a chiral product in a stereoselective step. This can be achieved through desymmetrization reactions. nih.gov Another approach is the kinetic resolution of a racemic mixture of biphenyls, where a chiral catalyst or reagent selectively reacts with one enantiomer faster than the other, leaving the unreacted enantiomer in high optical purity.

Central-to-Axial Chirality Transfer: This method involves the synthesis of a molecule with a stereocenter, which then directs the formation of the chiral axis in a subsequent step. The initial, well-defined stereochemistry of the central chiral element is transferred to the axial chirality of the biphenyl system. rsc.org

Chiral Resolution: While not a synthetic method for creating chirality, chiral resolution is a crucial technique for obtaining enantiomerically pure compounds from a racemic mixture. wikipedia.org The most common method involves reacting the racemic biphenyl with a chiral resolving agent to form a pair of diastereomers. wikipedia.orgtcichemicals.com Since diastereomers have different physical properties, they can be separated by techniques like crystallization. wikipedia.org Afterward, the resolving agent is cleaved to yield the separated, pure enantiomers. wikipedia.org

The table below outlines these primary strategies for achieving stereochemical control.

StrategyDescriptionKey Principle
Atroposelective Synthesis Direct, catalytic construction of the chiral biaryl axis from two separate aromatic precursors. rsc.orgA chiral catalyst, typically a transition metal complex with a chiral ligand, controls the stereochemical outcome of the C-C bond formation. researchgate.net
Kinetic Resolution Selective transformation of one enantiomer in a racemic mixture, allowing for the isolation of the other enantiomer.A chiral catalyst or reagent differentiates between the two enantiomers, reacting preferentially with one.
Chirality Transfer An existing stereocenter in the precursor molecule dictates the configuration of the newly formed chiral axis. rsc.orgThe transfer of stereochemical information from a point of chirality to an axis of chirality. rsc.org
Chiral Resolution Separation of a racemic mixture into its constituent enantiomers. wikipedia.orgConversion of enantiomers into separable diastereomers by reaction with a chiral resolving agent. wikipedia.orgtcichemicals.com

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous determination of the chemical structure of 2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol. Through the use of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a detailed picture of the proton and carbon framework, as well as the spatial relationships between atoms, can be constructed.

The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound is achieved through a combination of 1D and 2D NMR experiments. While specific experimental data for this exact compound is not widely published, the expected spectral features can be inferred from closely related analogs and the fundamental principles of NMR. For instance, the ¹H NMR spectrum of the related compound 4'-Methoxy-3-methyl-1,1'-biphenyl shows characteristic signals for the aromatic protons and the methyl and methoxy (B1213986) groups. rsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the chemical environment and connectivity of the hydrogen atoms. The hydroxyl proton would likely appear as a broad singlet, the methoxy protons as a sharp singlet, and the methyl protons as another distinct singlet. The aromatic protons would resonate in the downfield region, exhibiting complex splitting patterns due to spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments. The carbon atoms of the methyl and methoxy groups would appear in the upfield region, while the aromatic carbons would be observed at higher chemical shifts. The carbon bearing the hydroxyl group and the carbon attached to the methoxy group would have characteristic chemical shifts influenced by the electronegativity of the oxygen atoms.

To resolve ambiguities in the 1D spectra and to establish the complete molecular structure, a series of 2D NMR experiments are indispensable:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum would confirm the connectivity of adjacent protons within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule, such as the linkage of the two phenyl rings and the positions of the substituents. For example, correlations would be expected between the methyl protons and the adjacent aromatic carbons, and between the methoxy protons and the carbon to which the methoxy group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, which is invaluable for determining the preferred conformation of the molecule in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC CorrelationsKey NOESY Correlations
-OH~5.0 (broad s)--Aromatic H's on same ring
-OCH₃~3.8 (s)~55-60C-2Aromatic H at C-1'
-CH₃~2.3 (s)~15-20C-2, C-3, C-4Aromatic H at C-2'
Aromatic H's6.8 - 7.5 (m)110 - 160Quaternary carbons-OCH₃, -CH₃, other aromatic H's

The biphenyl (B1667301) scaffold is not planar due to steric hindrance between the ortho-substituents on the two rings. This results in a twisted conformation, and the degree of this twist (the dihedral angle) is a key structural feature. NMR spectroscopy, particularly the use of NOESY, is a powerful tool for investigating the preferred conformation of this compound in solution. By measuring the intensity of NOE cross-peaks between protons on the two different aromatic rings, it is possible to estimate the average internuclear distances and thus deduce the predominant dihedral angle. Computational modeling is often used in conjunction with NMR data to refine the conformational analysis.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's chemical bonds. These techniques are highly effective for identifying the functional groups present in this compound.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic rings and the methyl and methoxy groups would appear in the 2850-3100 cm⁻¹ range. The C=C stretching vibrations of the aromatic rings would give rise to a series of sharp bands between 1450 and 1600 cm⁻¹. The C-O stretching vibrations of the methoxy and hydroxyl groups would be observed in the 1000-1300 cm⁻¹ region.

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would be particularly useful for observing the vibrations of the non-polar bonds of the biphenyl backbone. The symmetric stretching vibrations of the aromatic rings typically give rise to strong Raman signals. The C-C stretching vibration between the two phenyl rings would also be observable.

Table 2: Expected Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
-OHO-H stretch3200-3600 (broad)Weak
Aromatic C-HC-H stretch3000-3100Strong
-CH₃, -OCH₃C-H stretch2850-3000Medium
Aromatic C=CC=C stretch1450-1600Strong
C-O (methoxy/hydroxyl)C-O stretch1000-1300Medium

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound, with a molecular formula of C₁₄H₁₄O₂, the theoretical exact mass can be calculated. HRMS analysis of this compound would be expected to yield a molecular ion peak corresponding to this calculated mass with a high degree of accuracy (typically within 5 ppm). This precise mass measurement provides strong evidence for the proposed molecular formula and helps to distinguish it from other isobaric compounds. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Table 3: High-Resolution Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₁₄H₁₄O₂
Theoretical Exact Mass214.0994 u
Expected HRMS Ion[M+H]⁺, [M-H]⁻, or M⁺˙

Electronic Absorption and Emission Spectroscopy for Optical Property Investigations

The optical properties of this compound, which dictate its interaction with light, can be thoroughly investigated using electronic absorption and emission spectroscopy. These techniques provide insights into the electronic transitions within the molecule and its potential for luminescence.

UV-Visible Spectroscopy in Various Solvent Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary technique used to study the electronic absorption of a molecule. For this compound, this analysis would involve dissolving the compound in a range of solvents with varying polarities. The resulting spectra would reveal the wavelengths of maximum absorption (λmax), which correspond to the energy required to promote electrons to higher energy orbitals.

The choice of solvent is critical as it can influence the electronic environment of the molecule, leading to shifts in the absorption maxima. This phenomenon, known as solvatochromism, can provide valuable information about the nature of the electronic transitions and the polarity of the molecule's ground and excited states. For instance, a bathochromic (red) shift to longer wavelengths with increasing solvent polarity would suggest a more polar excited state, while a hypsochromic (blue) shift to shorter wavelengths would indicate a more polar ground state.

A hypothetical data table for the UV-Visible absorption of this compound in different solvents is presented below to illustrate how such data would be reported.

SolventPolarity Indexλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
n-Hexane0.1Data not availableData not available
Dichloromethane3.1Data not availableData not available
Acetonitrile5.8Data not availableData not available
Ethanol4.3Data not availableData not available
Water10.2Data not availableData not available

Note: The values in this table are placeholders as specific experimental data for this compound is not currently available in the cited literature.

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy is employed to study the emission of light from a molecule after it has absorbed light. If this compound is fluorescent, this technique would provide its emission spectrum, showing the wavelengths at which it emits light. The difference between the absorption and emission maxima is known as the Stokes shift, which is an important characteristic of a fluorescent molecule.

A crucial parameter determined from fluorescence spectroscopy is the fluorescence quantum yield (Φf). This value represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient fluorescent compound. The quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

A hypothetical data table for the fluorescence properties of this compound is shown below.

SolventExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φf)
n-HexaneData not availableData not availableData not available
DichloromethaneData not availableData not availableData not available
AcetonitrileData not availableData not availableData not available
EthanolData not availableData not availableData not available
WaterData not availableData not availableData not available

Note: The values in this table are placeholders as specific experimental data for this compound is not currently available in the cited literature.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

To determine the precise three-dimensional arrangement of atoms and molecules of this compound in the solid state, single-crystal X-ray diffraction is the gold-standard technique. This method requires the growth of a suitable single crystal of the compound. When a beam of X-rays is passed through the crystal, the X-rays are diffracted in specific directions, creating a unique diffraction pattern.

Analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the exact coordinates of each atom within the crystal lattice. This provides definitive information on bond lengths, bond angles, and torsional angles, such as the dihedral angle between the two phenyl rings of the biphenyl core. Furthermore, this technique reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Computational Chemistry and Theoretical Investigations

Advanced Conformational Analysis and Molecular Dynamics Simulations

Substituted biphenyls are conformationally flexible, primarily due to the rotation around the single bond connecting the two phenyl rings (the torsional or dihedral angle). This rotation is often hindered by the presence of substituents, particularly at the ortho positions. stackexchange.com

Conformational analysis of methyl and methoxy-substituted biphenyls has been effectively carried out using DFT and other high-level methods. rsc.org These studies show that the planarity of the biphenyl (B1667301) system is governed by a balance between steric hindrance, which favors a twisted conformation, and electronic conjugation, which favors a planar one. rsc.orgnih.gov The conformation in the solid state can be planar due to crystal packing forces, while a twisted geometry is typically preferred in the gas phase or in solution. researchgate.netutah.edu For 2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol, the single methyl group at an ortho-position (position 3 is ortho to the inter-ring C1) would induce a non-planar (twisted) minimum energy conformation.

Phenolic compounds can theoretically exist in equilibrium with their keto tautomers. In the case of this compound, this would involve the migration of the phenolic proton to one of the ring carbons or the methoxy (B1213986) oxygen, forming a quinone-like structure. Computational methods can be used to calculate the relative energies of these different tautomeric forms. researchgate.netresearchgate.net For most simple phenols, the aromatic enol form is significantly more stable than the non-aromatic keto form. DFT calculations would likely confirm that the phenol (B47542) tautomer is the overwhelmingly predominant species under normal conditions.

Non-covalent interactions are crucial in determining the supramolecular chemistry and bulk properties of molecular solids. frontiersin.org For this compound, key non-covalent forces would include:

Hydrogen Bonding : The phenolic hydroxyl group is a strong hydrogen bond donor and can form intermolecular O-H···O bonds with the hydroxyl or methoxy groups of neighboring molecules, leading to the formation of dimers or polymeric chains in the solid state.

π-π Stacking : The aromatic biphenyl systems can interact via π-π stacking, where the rings of adjacent molecules align face-to-face or offset. This is a significant stabilizing interaction in many aromatic crystals.

Computational tools like Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts, providing insight into the crystal packing and the relative importance of different interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (excluding direct clinical outcomes)

QSAR models are developed by calculating a range of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR), to correlate these descriptors with their experimentally determined biological activities. scienceforecastoa.commdpi.com These descriptors can be broadly categorized into electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. ijnrd.org

For a molecule like this compound, key descriptors would likely include:

Electronic Descriptors: The methoxy (-OCH3) and hydroxyl (-OH) groups significantly influence the electron distribution. The oxygen atoms in these groups are electronegative, creating partial negative charges, while the methyl (-CH3) group is electron-donating. These electronic properties are crucial for interactions with biological targets.

Hydrophobic Descriptors: The lipophilicity of the molecule, often quantified by logP, plays a vital role in its ability to cross cell membranes and interact with hydrophobic pockets in proteins. The biphenyl rings contribute significantly to the hydrophobicity.

A hypothetical QSAR study on a series of biphenyl-4-ol analogs might reveal that the presence and position of the methoxy and methyl groups are critical for activity. For instance, a model could indicate that a certain degree of hydrophobicity, coupled with specific electronic properties conferred by the substituents, is optimal for a particular biological effect. The insights gained from such models are mechanistic in nature, explaining why certain structural modifications lead to changes in activity, rather than predicting clinical outcomes.

To illustrate, a study on biphenyl carboxamide analogues identified a statistically significant two-variable model to predict analgesic activity, highlighting the importance of specific structural features. medcraveonline.com

Table 1: Representative Molecular Descriptors in a Hypothetical QSAR Study of Biphenyl Analogs

Descriptor TypeExample DescriptorPotential Influence on Activity
Electronic Dipole MomentGoverns electrostatic interactions with the target.
Partial Charge on Oxygen AtomsInfluences hydrogen bonding capacity.
Steric Molecular VolumeDetermines the fit within a binding site.
Torsion Angle of Biphenyl RingsAffects the overall 3D conformation and interaction. scivisionpub.com
Hydrophobic LogPImpacts membrane permeability and hydrophobic interactions.

Molecular Docking and Ligand-Receptor Interaction Studies (in silico approaches)

Molecular docking is a powerful in silico tool used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. scivisionpub.com This technique provides detailed insights into the non-covalent interactions that stabilize the ligand-receptor complex, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In the absence of specific docking studies for this compound, we can infer its potential interactions based on studies of other biphenyl-containing ligands. The biphenyl scaffold is recognized for its ability to fit into hydrophobic pockets of various proteins and to participate in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. nih.gov

For this compound, a molecular docking simulation would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and energy-minimized. A crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would be used to explore various possible binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: The different poses would be ranked based on a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to identify key interactions.

Based on its structure, this compound could potentially form the following interactions:

Hydrogen Bonds: The hydroxyl group (-OH) is a strong hydrogen bond donor and acceptor. The oxygen of the methoxy group (-OCH3) can also act as a hydrogen bond acceptor. These groups could form crucial hydrogen bonds with polar amino acid residues in the active site.

Hydrophobic Interactions: The two phenyl rings and the methyl group would likely engage in hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine.

π-π Stacking: The aromatic rings of the biphenyl core could form π-π stacking interactions with aromatic residues of the receptor.

For example, docking studies on di-ortho-substituted halogenated biphenyls with the fungal enzyme Cytochrome-P450-14alpha-sterol demethylase have demonstrated the importance of the biphenyl scaffold in binding. scivisionpub.comresearchgate.net Similarly, research on biphenyl-based modulators of the NMDA-receptor has utilized molecular docking to understand their binding modes within a hydrophobic pocket. nih.gov

Table 2: Predicted Ligand-Receptor Interactions for a Biphenyl Analog in a Hypothetical Docking Study

Interaction TypePotential Interacting Groups on LigandPotential Interacting Amino Acid Residues on Receptor
Hydrogen Bond Hydroxyl (-OH), Methoxy (-O-CH3)Serine, Threonine, Aspartate, Glutamate
Hydrophobic Phenyl rings, Methyl (-CH3)Leucine, Isoleucine, Valine, Alanine
π-π Stacking Phenyl ringsPhenylalanine, Tyrosine, Tryptophan
π-Alkyl Phenyl ringsAlkyl chains of amino acids (e.g., Leucine, Isoleucine)

These computational approaches, QSAR and molecular docking, provide a foundational understanding of the structure-activity relationships and binding mechanisms of compounds like this compound. While direct experimental data for this specific molecule is needed for validation, the principles derived from studies on analogous structures offer valuable guidance for its future development and application.

Biochemical and Biological Research Applications Mechanism Focused, Excluding Human Trials, Safety, and Dosage

Investigation of Enzyme Inhibition Mechanisms

The biphenyl (B1667301) and methoxyphenol moieties present in 2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol are features of numerous enzyme inhibitors. Research into the enzyme inhibition mechanisms of this compound could therefore unveil novel therapeutic potentials.

Urease Enzyme Inhibition Studies (in vitro)

Urease, a nickel-containing metalloenzyme, is a crucial enzyme in the metabolism of urea and is implicated in various pathological conditions. The inhibition of urease is a key target in the treatment of diseases caused by ureolytic bacteria. While direct studies on this compound are not available, research on other biphenyl derivatives suggests a potential for urease inhibition. For instance, a series of bis-Schiff bases of benzyl phenyl ketone have demonstrated significant urease inhibitory activity, with some compounds exhibiting IC50 values comparable to the standard inhibitor, thiourea mdpi.comnih.gov. The proposed mechanism often involves the interaction of the inhibitor with the nickel ions in the active site of the urease enzyme.

In Vitro Urease Inhibitory Activity of Representative Biphenyl Derivatives
CompoundIC50 (µM)Reference
Compound 3 (bis-Schiff base)22.21 ± 0.42 mdpi.comnih.gov
Compound 4 (bis-Schiff base)26.11 ± 0.22 mdpi.comnih.gov
Compound 6 (bis-Schiff base)28.11 ± 0.22 mdpi.comnih.gov
Thiourea (Standard)21.15 ± 0.32 mdpi.comnih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition Mechanisms (in vitro)

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. Inhibition of FAAH has emerged as a promising therapeutic strategy for pain, inflammation, and anxiety. Biphenyl esters have been investigated as FAAH inhibitors. For example, cyclohexylcarbamic acid biphenyl esters have shown potent inhibitory activity against FAAH nih.gov. A potent human recombinant FAAH inhibitor, JZP327A, which is a 1,3,4-oxadiazol-2(3H)-one compound, has an IC50 value of 11 nM core.ac.uk. The mechanism of inhibition by these compounds is often covalent, involving the carbamylation of the catalytic serine residue in the FAAH active site.

In Vitro FAAH Inhibitory Activity of Representative Biphenyl Analogs
CompoundIC50 (nM)Reference
JZP327A11 core.ac.uk
SW-17 (4-Phenyl-thiazole-based dual inhibitor)9.8 (human FAAH) nih.gov
Flu-AM4 (N-(3-bromopyridin-2-yl)-2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamide)Ki = 13 researchgate.net

Nucleotide Pyrophosphatase/Phosphodiesterase (NPP1/NPP3) Inhibition Mechanisms

Nucleotide pyrophosphatases/phosphodiesterases (NPPs) are a family of enzymes that play a crucial role in the hydrolysis of extracellular nucleotides, influencing various physiological processes. Overexpression of NPP1 and NPP3 has been linked to several diseases. Biphenyl oxazole derivatives have been synthesized and evaluated as inhibitors of NPP1 and NPP3, with some compounds showing potent and selective inhibition researchgate.net. For instance, certain arylamide sulphonate derivatives with a biphenyl moiety have shown selective inhibition of ENPP1 nih.gov. The binding of these inhibitors to the active site of the enzymes is thought to be responsible for their inhibitory effects.

In Vitro NPP1 and NPP3 Inhibitory Activity of Representative Biphenyl Derivatives
CompoundTargetIC50 (µM)Reference
Compound 1c (biphenyl oxazole)NPP10.80 ± 0.04 researchgate.net
Compound 1l (biphenyl oxazole)NPP30.55 ± 0.01 researchgate.net
Compound 4d (arylamide sulphonate)ENPP10.18 ± 0.01 nih.gov

Other Enzyme-Targeted Mechanistic Investigations

The structural features of this compound suggest potential inhibitory activity against other enzymes as well.

Cholinesterases: Biphenyl derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the regulation of cholinergic neurotransmission mdpi.comnih.govnih.govkfupm.edu.sa. For example, a series of biphenyl bis-sulfonamide derivatives showed modest in vitro inhibition for both AChE and BuChE, with IC50 values in the micromolar range nih.govkfupm.edu.sa.

Tyrosinase: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for cosmetic and medicinal applications. Biphenyl derivatives have been designed and synthesized as mushroom tyrosinase inhibitors, with some compounds showing potent activity nih.govcore.ac.uknih.govresearchgate.net. For instance, a 4-hydroxy-3,5-dimethoxyphenyl biphenyl compound exhibited an IC50 value of 0.02 mM against mushroom tyrosinase nih.gov.

Research into Antioxidant Activity and Free Radical Scavenging Mechanisms (in vitro, theoretical)

Phenolic compounds are well-known for their antioxidant properties. The presence of a hydroxyl group on the biphenyl scaffold of this compound suggests that it may act as a free radical scavenger. The antioxidant mechanism of phenols typically involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it oup.com. The resulting phenoxyl radical is often stabilized by resonance.

In vitro studies on various plant extracts containing phenolic compounds have demonstrated significant DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity nih.gov. The antioxidant capacity is often correlated with the total phenolic content. Theoretical studies on phenolic compounds further elucidate the mechanisms of antioxidant action, which can include hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET) oup.com.

In Vitro DPPH Radical Scavenging Activity of Representative Phenolic Compounds
Compound/ExtractIC50 (ppm)Reference
Pistacia integerrima extract5.75 nih.gov
Pentanema vestitum extract13.00 nih.gov
Ascorbic acid (Standard)15.09 nih.gov

Receptor Binding and Modulation Studies (in vitro, preclinical models)

The biphenyl scaffold is a privileged structure in medicinal chemistry and is found in ligands for a variety of receptors. This suggests that this compound could be a candidate for receptor binding and modulation studies.

Dopamine Receptors: Biphenyl derivatives have been investigated as ligands for dopamine receptors. For instance, a series of 2-phenylcyclopropylmethylamine derivatives have been identified as potent D2 receptor partial agonists researchgate.net.

Opioid Receptors: High-affinity ligands for opioid receptors have been developed based on the biphenyl scaffold. For example, N-[2-(4′-methoxy[1,1′-biphenyl]-4-yl)ethyl]-8-CAC is a high-affinity ligand for the μ opioid receptor with a Ki value of 0.084 nM nih.gov.

Serotonin Receptors: The affinity of various phenalkylamine analogues for serotonin (5-HT) receptors has been studied, with methoxy (B1213986) substitutions generally enhancing affinity researchgate.net. Biphenyl derivatives have also been explored as ligands for various serotonin receptor subtypes researchgate.netnih.govacnp.org.

Receptor Binding Affinities (Ki, nM) of Representative Biphenyl Derivatives
CompoundReceptorKi (nM)Reference
N-[2-(4′-methoxy[1,1′-biphenyl]-4-yl)ethyl]-8-CACμ Opioid0.084 nih.gov
Compound 4 (1,3,5-triazine-methylpiperazine derivative)5-HT611 researchgate.net
AripiprazoleD23.3 nih.gov

Dopamine D1 Receptor Allosteric Modulation Mechanisms

There is no available scientific literature detailing any interaction or allosteric modulation mechanisms of this compound with the Dopamine D1 receptor.

Estrogen Receptor Beta (ERβ) Modulation Mechanisms (in vitro)

No in vitro studies have been published that investigate the modulatory effects or mechanisms of action of this compound on the Estrogen Receptor Beta (ERβ).

Anti-Inflammatory Action Mechanisms (in vitro, preclinical models)

There are no published in vitro or preclinical studies that elucidate any anti-inflammatory mechanisms of action for this compound.

In Vitro Anti-Cancer and Anti-Proliferative Mechanisms (cell line studies)

No cell line studies are available in the scientific literature that describe the in vitro anti-cancer or anti-proliferative mechanisms of this compound.

Antimicrobial and Antifungal Activity Mechanisms (in vitro)

There is no available research detailing the in vitro antimicrobial or antifungal activity or the underlying mechanisms of this compound.

Role of Biphenyl Derivatives as Biologically Active Scaffolds

Biphenyl derivatives are recognized as a "privileged scaffold" in medicinal chemistry, meaning this core structure is found in a variety of biologically active compounds. smolecule.comnih.govnih.gov This structural motif is present in numerous natural products and synthetic molecules that exhibit a wide range of pharmacological activities. smolecule.comnih.govnih.gov The two phenyl rings of the biphenyl scaffold provide a versatile platform for introducing various functional groups, which can modulate the molecule's steric and electronic properties, thereby influencing its interaction with biological targets. smolecule.comnih.gov

The biological activities reported for various biphenyl derivatives are extensive and include anti-inflammatory, anti-cancer, antimicrobial, and antifungal properties, among others. smolecule.comnih.govnih.gov However, it is crucial to note that the specific biological activity and mechanism of action are highly dependent on the nature and position of the substituents on the biphenyl core. Therefore, the general activities of the biphenyl scaffold cannot be directly attributed to the specific compound this compound without dedicated experimental evidence.

Materials Science and Catalytic Applications Excluding Basic Properties

Biphenyls as Ligands and Catalysts in Organic and Organometallic Transformations

The strategic placement of functional groups on a biphenyl (B1667301) backbone can lead to the creation of highly effective ligands that can coordinate with metal centers to catalyze a wide array of chemical transformations.

Axially chiral biphenyls are a class of privileged ligands in asymmetric catalysis, where the goal is to selectively produce one of two mirror-image isomers (enantiomers) of a chiral molecule. nih.gov The atropisomeric nature of certain biphenyls, arising from hindered rotation around the central carbon-carbon bond, allows for the creation of a stable chiral environment around a metal catalyst. nih.gov This chirality is then transferred to the substrate during the catalytic cycle, leading to high enantioselectivity.

While direct studies on 2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol as a chiral ligand are not extensively documented, its structural motifs are present in well-established ligands. For instance, the methoxy (B1213986) group is a key feature in ligands like MeO-BIPHEP, which has been successfully used in asymmetric hydrogenation reactions. pnas.org The hydroxyl and methyl groups on the biphenyl framework of this compound offer sites for further functionalization, allowing for the synthesis of a library of derivatives with tunable steric and electronic properties. This tunability is crucial for optimizing the performance of a catalyst for a specific reaction. chemrxiv.org

Table 1: Comparison of Chiral Biphenyl Ligands and their Applications

Ligand Key Structural Feature Application in Asymmetric Catalysis
BINAP Axially chiral binaphthyl backbone Hydrogenation, Heck coupling, Aldol reactions
MeO-BIPHEP Methoxy groups on the biphenyl backbone Asymmetric hydrogenation of ketones and olefins pnas.org
SYNPHOS Sterically demanding phosphine (B1218219) groups Asymmetric hydrogenation pnas.org

| DIFLUORPHOS | Electron-withdrawing fluorine groups | Asymmetric hydrogenation pnas.org |

Palladium-catalyzed reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov Biphenyl-based phosphine ligands are frequently employed in these reactions to stabilize the palladium catalyst and influence the reaction's selectivity and efficiency. nih.gov The specific substitution pattern on the biphenyl ligand can significantly impact the outcome of the reaction.

The potential for this compound to be transformed into a phosphine ligand suggests its utility in various palladium-catalyzed processes. For example, in cycloaddition reactions, where new rings are formed, the ligand's structure can control the stereochemistry of the product. rsc.org While specific data for this compound is lacking, the broader class of biphenyl ligands has proven indispensable in achieving high yields and selectivities in numerous catalytic systems. pnas.orgnih.gov

Applications in Organic Electronic Materials

The conjugated nature of the biphenyl core makes it an attractive building block for organic electronic materials. These materials are central to the development of flexible displays, efficient lighting, and low-cost solar cells. alfa-chemistry.commdpi.com

In OLEDs, organic materials are used to generate light when an electric current is passed through them. Biphenyl derivatives are often incorporated into the emissive layer or as host materials due to their high thermal stability and excellent charge-transporting properties. nih.govacs.org The methoxy and hydroxyl groups on this compound could be used to tune the emission color and improve the quantum efficiency of an OLED device.

Furthermore, the inherent fluorescence of many biphenyl derivatives makes them suitable for use as fluorescent probes for sensing and imaging applications. nih.gov The substitution pattern on the biphenyl rings can be modified to create probes that are sensitive to specific analytes or environmental conditions.

Table 2: Biphenyl Derivatives in Organic Electronics

Compound Type Application Key Property
Biphenyl-based host materials Blue Phosphorescent OLEDs High triplet energy, good charge transport nih.govacs.org
Biphenyl-containing emitters OLEDs Tunable emission color, high fluorescence quantum yield mdpi.com

Organic solar cells offer the promise of lightweight, flexible, and inexpensive renewable energy. The efficiency of these devices depends on the ability of the active layer to absorb sunlight and efficiently convert it into electrical charge. Biphenyl-containing polymers and small molecules have been investigated as both electron donor and electron acceptor materials in organic solar cells. chemmethod.comgoogle.com The electronic properties of this compound could be tailored through chemical modification to optimize its performance in a photovoltaic device.

Utilization as Building Blocks in Advanced Polymer and Supramolecular Chemistry

The rigid structure of the biphenyl unit can be used to create polymers with high thermal stability and specific mechanical properties. nih.gov The hydroxyl group on this compound provides a convenient handle for polymerization reactions, allowing it to be incorporated into polyesters, polyethers, and other polymer backbones. researchgate.net Such polymers could find applications as high-performance plastics or as components in advanced composite materials. researchgate.net

In the realm of supramolecular chemistry, biphenyl derivatives can self-assemble into well-defined, ordered structures through non-covalent interactions such as hydrogen bonding and π-π stacking. chinesechemsoc.org The hydroxyl and methoxy groups of this compound are capable of participating in hydrogen bonding, which could drive the formation of complex supramolecular architectures. These organized assemblies have potential applications in areas such as molecular recognition, drug delivery, and catalysis. mdpi.com

Environmental Chemistry and Degradation Studies Mechanism Focused, Excluding Basic Properties

Mechanistic Studies of Photolysis and Biodegradation in Environmental Matrices

No studies have been published that investigate the mechanistic details of the photolytic or biodegradative breakdown of 2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol in environmental matrices such as soil, water, or air. Research in this area would be crucial to understanding the primary transformation processes this compound undergoes upon release into the environment. Such studies would typically involve controlled laboratory experiments to determine reaction kinetics, quantum yields for photolysis, and the identification of microbial strains capable of its degradation.

Identification and Elucidation of Degradation Pathways and Metabolite Formation

There is currently no information available on the degradation pathways of this compound. Consequently, the metabolites that may form as a result of its transformation in the environment have not been identified. Elucidating these pathways is essential for a complete environmental risk assessment, as degradation products can sometimes be more persistent or toxic than the parent compound. Techniques such as mass spectrometry coupled with chromatography are typically employed to identify and trace the formation of such metabolites over time.

Environmental Persistence and Transport Mechanisms (modeling, theoretical studies)

No modeling or theoretical studies have been conducted to predict the environmental persistence and transport of this compound. Such studies would rely on the physicochemical properties of the compound to estimate its partitioning between different environmental compartments (air, water, soil, sediment) and its potential for long-range transport. The lack of this data prevents an assessment of the compound's likely residence time and distribution in the environment.

Advanced Analytical Methodologies and Method Development for Substituted Biphenyls

Development of Novel Chromatographic Methods for Complex Mixture Separation and Quantification (e.g., GC-MS, LC-Orbitrap-MS)

The separation and quantification of 2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol from intricate mixtures, such as environmental samples or biological matrices, rely heavily on advanced chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For a substituted biphenyl (B1667301) like this compound, derivatization may be necessary to increase its volatility and thermal stability, particularly by targeting the hydroxyl group. nih.gov The separation is achieved on a capillary column, and the mass spectrometer provides sensitive detection and structural information based on the compound's mass-to-charge ratio (m/z) and fragmentation pattern. phytopharmajournal.comopenagrar.de The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (214.26 g/mol ) and characteristic fragment ions resulting from the cleavage of the methyl and methoxy (B1213986) groups, and the biphenyl bond.

Liquid Chromatography-Orbitrap Mass Spectrometry (LC-Orbitrap-MS): For non-volatile or thermally labile substituted biphenyls, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a high-resolution mass spectrometer like an Orbitrap is the method of choice. kuleuven.bethermofisher.com LC-Orbitrap-MS combines the exceptional separation capabilities of LC with the high mass accuracy and resolution of the Orbitrap analyzer. thermofisher.comnih.gov This allows for the precise identification and quantification of this compound even in the presence of co-eluting isobaric interferences. researchgate.net The high resolving power, often exceeding 100,000 FWHM, enables the determination of the elemental composition of the parent ion and its fragments with sub-ppm mass accuracy, providing a high degree of confidence in identification. thermofisher.com

A reversed-phase HPLC method would likely be employed for the separation of this compound, utilizing a C18 column and a mobile phase gradient of water and an organic solvent like acetonitrile or methanol. researchgate.netscielo.br

Table 1: Illustrative Chromatographic and Mass Spectrometric Parameters for the Analysis of this compound

ParameterGC-MS (Hypothetical)LC-Orbitrap-MS (Hypothetical)
Chromatography
Column30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms)100 mm x 2.1 mm, 1.8 µm particle size (e.g., C18)
Injection Volume1 µL (splitless)5 µL
Mobile Phase/Carrier GasHeliumA: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid
Flow Rate1.0 mL/min0.3 mL/min
Gradient/Oven Program100°C (1 min), ramp to 280°C at 15°C/min, hold 5 min5% B to 95% B in 10 min, hold 2 min
Mass Spectrometry
Ionization ModeElectron Ionization (EI)Heated Electrospray Ionization (HESI), Positive/Negative
Mass AnalyzerQuadrupoleOrbitrap
Acquisition ModeFull Scan (m/z 50-400)Full Scan (m/z 100-1000)
ResolutionUnit Resolution70,000 FWHM
Expected m/z (Exact Mass)214.1[M+H]⁺: 215.1067, [M-H]⁻: 213.0921

Refinement of Spectroscopic Methods for Quantitative and Qualitative Analysis

Spectroscopic techniques are indispensable for the qualitative characterization and quantitative analysis of substituted biphenyls.

UV-Visible Spectroscopy: UV-Vis spectroscopy can be used for the quantitative analysis of this compound. The biphenyl system gives rise to characteristic electronic transitions, and the absorption maxima (λmax) would be influenced by the auxochromic hydroxyl and methoxy groups. A typical UV spectrum for a substituted biphenyl might show absorption peaks around 240-280 nm. usc.edu While not highly specific on its own, UV detection is commonly used in conjunction with HPLC for quantification. researchgate.net

Fluorescence Spectroscopy: Certain hydroxybiphenyls exhibit fluorescence, which can be a highly sensitive and selective method for detection. nih.gov The fluorescence properties, including excitation and emission wavelengths and quantum yield, are highly dependent on the substitution pattern and the pH of the medium, which affects the ionization state of the phenolic hydroxyl group. nih.gov The presence of the methoxy and methyl groups on the same ring as the hydroxyl group in this compound would influence its fluorescence characteristics compared to simpler hydroxybiphenyls.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is valuable for identifying the functional groups present in the molecule. phytopharmajournal.com For this compound, characteristic IR absorption bands would be expected for the O-H stretch of the phenol (B47542), C-H stretches of the aromatic rings and methyl group, C-O stretches of the ether and phenol, and C=C stretching of the aromatic rings. NMR spectroscopy (¹H and ¹³C) is the most powerful tool for unambiguous structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom. rsc.org

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Features
UV-Vis Spectroscopy Absorption maxima (λmax) in the range of 240-280 nm, influenced by solvent polarity.
Fluorescence Spectroscopy Potential for fluorescence with excitation and emission maxima dependent on pH and solvent.
FT-IR Spectroscopy (cm⁻¹) ~3400 (O-H stretch, broad), ~3000 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600 (Aromatic C=C stretch), ~1250 (Aryl-O stretch for ether).
¹H NMR Spectroscopy (ppm) Signals for aromatic protons, a singlet for the phenolic -OH, a singlet for the -OCH₃ protons, and a singlet for the -CH₃ protons.
¹³C NMR Spectroscopy (ppm) Resonances for all 14 carbon atoms, including quaternary carbons of the biphenyl linkage and those bearing substituents.

Chemometric Approaches for Data Interpretation and Pattern Recognition in Analytical Studies

The large and complex datasets generated by modern analytical instruments, such as LC-Orbitrap-MS, often require advanced data processing techniques for meaningful interpretation. Chemometrics involves the use of mathematical and statistical methods to extract relevant chemical information from analytical data.

In the context of studying substituted biphenyls, chemometric approaches can be applied to:

Pattern Recognition: Techniques like Principal Component Analysis (PCA) can be used to analyze datasets from multiple samples to identify patterns, group samples based on their chemical profiles, and identify outliers. This is particularly useful in environmental monitoring or metabolomics studies where variations in the concentration of this compound and related compounds are being investigated.

Calibration and Quantification: Methods such as Partial Least Squares (PLS) regression can be employed to build predictive models for the quantification of the target analyte in complex matrices, especially when dealing with signal overlap or matrix effects that complicate simpler calibration methods.

Signal Deconvolution: For unresolved or co-eluting peaks in chromatography, chemometric algorithms can help to deconvolute the signals and obtain pure mass spectra for each component, aiding in their identification.

By applying these computational tools, researchers can enhance the quality and depth of information obtained from analytical measurements, leading to a more comprehensive understanding of the presence, concentration, and behavior of this compound in various systems.

Q & A

Basic Research Questions

Q. How can the molecular structure of 2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol be confirmed experimentally?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry. For biphenyl derivatives, crystallization in polar solvents (e.g., ethanol/water mixtures) under slow evaporation often yields high-quality crystals. Full crystallographic data, including space group, unit cell parameters, and hydrogen-bonding networks, should be reported (e.g., C13H14O2, monoclinic system, P21/c space group) . Complementary techniques like NMR (e.g., 1H^1H, 13C^{13}C, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) validate purity and connectivity.

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer: A common approach involves Suzuki-Miyaura cross-coupling between a brominated phenolic precursor (e.g., 3-methyl-4-bromo-2-methoxyphenol) and a boronic acid-substituted benzene. Optimize reaction conditions using Pd(PPh3)4 as a catalyst, K2CO3 as a base, and anhydrous THF at 80°C for 12–24 hours. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the target compound in >90% purity .

Q. How should researchers handle air-sensitive steps in the synthesis of this compound?

  • Methodological Answer: Use Schlenk line techniques under inert argon/nitrogen atmospheres for moisture-sensitive intermediates. Store intermediates in flame-dried glassware with molecular sieves. Safety protocols for skin/eye exposure (e.g., PPE, fume hoods) are critical due to phenolic hydroxyl groups .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

  • Methodological Answer: Discrepancies in 1H^1H NMR signals (e.g., aromatic proton splitting) often arise from rotational isomerism in biphenyl systems. Variable-temperature NMR (VT-NMR) from 25°C to 80°C in DMSO-d6 can coalesce split peaks, confirming dynamic behavior. For 13C^{13}C-NMR, compare experimental shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)) to assign ambiguous signals .

Q. What strategies improve regioselectivity in electrophilic substitution reactions on this compound?

  • Methodological Answer: The electron-rich 4-hydroxy group directs electrophiles (e.g., nitration, halogenation) to the ortho/para positions. To favor para-substitution, use bulky directing groups (e.g., tert-butyl) or low-temperature conditions (-20°C). Monitor reaction progress via LC-MS and isolate products using preparative HPLC with C18 columns .

Q. How can the compound’s stability under varying pH conditions be quantified?

  • Methodological Answer: Conduct accelerated stability studies in buffered solutions (pH 1–12) at 40°C for 14 days. Analyze degradation products via UPLC-QTOF-MS. The phenolic hydroxyl group is prone to oxidation at pH > 8, forming quinone derivatives. Stabilizers like ascorbic acid (0.1% w/v) reduce degradation in neutral conditions .

Q. What analytical techniques differentiate this compound from its structural isomers?

  • Methodological Answer: Use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to compare fragmentation patterns. Isomers with differing methoxy/methyl positions exhibit distinct product ion ratios (e.g., m/z 181 vs. 165). Pair this with 2D-NMR (NOESY) to confirm spatial proximity of substituents .

Key Challenges and Solutions

  • Synthetic Yield Variability: Optimize catalyst loading (1–2 mol% Pd) and degas solvents to minimize side reactions .
  • Chromatographic Co-elution: Employ chiral columns (e.g., Chiralpak IA) to separate enantiomers if asymmetric synthesis is attempted .
  • Thermal Degradation: Store the compound at -20°C under nitrogen to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.